molecular formula C31H33N5O5S B11667858 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11667858
M. Wt: 587.7 g/mol
InChI Key: PUCJJCQKGGTFPP-KCSSXMTESA-N
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Description

4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a dimethoxyphenyl acetate moiety

Preparation Methods

The synthesis of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and phenyl groups. The final steps involve the formation of the sulfanylacetyl hydrazono moiety and the attachment of the dimethoxyphenyl acetate group. Reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The compound’s hydrazono group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds include those with triazole rings and sulfanyl groups, such as:

Properties

Molecular Formula

C31H33N5O5S

Molecular Weight

587.7 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C31H33N5O5S/c1-20(37)41-28-25(39-5)16-21(17-26(28)40-6)18-32-33-27(38)19-42-30-35-34-29(36(30)24-10-8-7-9-11-24)22-12-14-23(15-13-22)31(2,3)4/h7-18H,19H2,1-6H3,(H,33,38)/b32-18+

InChI Key

PUCJJCQKGGTFPP-KCSSXMTESA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)OC

Origin of Product

United States

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